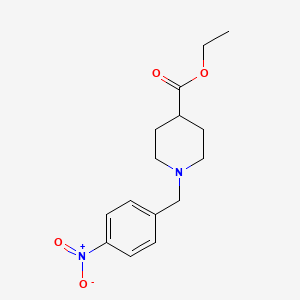

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. Attached to the piperidine ring is a carboxylate ester group (COOEt), a nitro group (NO2), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

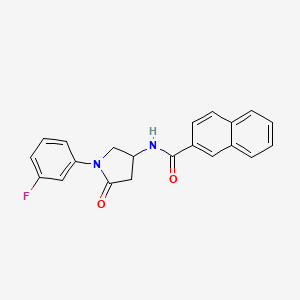

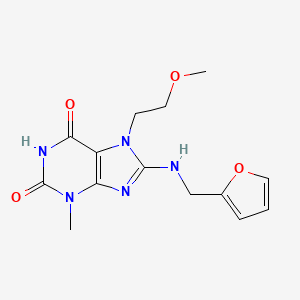

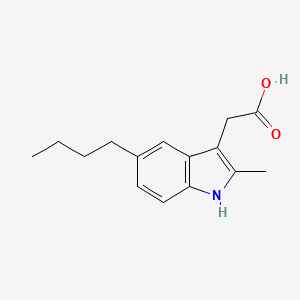

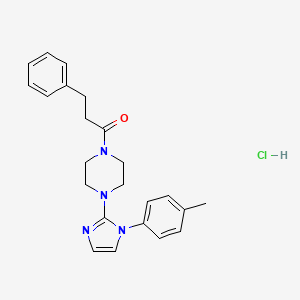

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group, a nitro group, and an ethyl ester group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The nitro group can participate in reduction reactions to form amines . The ester group could undergo hydrolysis, transesterification, and other reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group might increase its reactivity. The ester group could influence its solubility in different solvents .科学的研究の応用

Catalysis by Basic Carbons

A study highlighted the use of alkaline carbons as catalysts for the condensation of various substituted benzaldehydes, including 2-nitrobenzaldehyde, with ethyl cyanoacetate to produce precursors for 1,4-dihydropyridine derivatives. These derivatives have significant pharmaceutical applications, especially as calcium channel blockers (Perozo-Rondón et al., 2006).

Enantioselective Arylation of Aldehydes

Another research demonstrated the use of 2-piperidino-1,2,2-triphenylethanol as a catalyst for the enantioselective arylation of aldehydes, providing chiral diarylcarbinols with high enantiomeric excess. This process underscores the importance of Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate derivatives in creating highly selective catalysts for synthesizing chiral compounds, which are crucial in drug development (Fontes et al., 2004).

Targeted Magnetic Resonance/Optical Imaging

The synthesis of polyacetylenes containing 2,2,6,6-tetramethyl-piperidine oxyl (TEMPO) derivatives, including Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate, for targeted magnetic resonance and optical imaging of tumors demonstrates the compound's utility in developing novel imaging agents. This application is particularly relevant for the detection and treatment of cancer, offering a platform for molecular imaging-guided therapy (Huang et al., 2015).

Microbial Reduction for Stereochemical Control

Research into the microbial reduction of Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms has shown the production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This study emphasizes the compound's role in producing stereochemically complex molecules for pharmaceutical use, highlighting the potential for biosynthetic approaches in medicinal chemistry (Guo et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 1-[(4-nitrophenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-21-15(18)13-7-9-16(10-8-13)11-12-3-5-14(6-4-12)17(19)20/h3-6,13H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGBVJPPBFDBRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)

![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)